molecular formula C18H21N7 B6458988 N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine CAS No. 2548999-34-2

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine

货号 B6458988
CAS 编号: 2548999-34-2
分子量: 335.4 g/mol
InChI 键: DVXAOPGBLQRCJN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine (NQP) is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed to target inflammation-related diseases. NQP has shown promise in the treatment of a variety of conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease, and asthma. NQP has also been studied for its potential role in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

作用机制

The mechanism of action of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine involves the inhibition of the enzyme cyclooxygenase (COX). COX is an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX, N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine is able to reduce the production of pro-inflammatory mediators, such as interleukin-6 and tumor necrosis factor alpha. In addition, N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine has been shown to inhibit the production of nitric oxide and prostaglandin E2.
Biochemical and Physiological Effects
N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha. It has also been shown to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory response. In addition, N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of inflammation.

实验室实验的优点和局限性

The advantages of using N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine in lab experiments include its ability to inhibit the production of pro-inflammatory cytokines and its ability to inhibit the activation of nuclear factor kappa B. Additionally, N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine is a relatively safe drug with few reported side effects.
The limitations of using N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine in lab experiments include its lack of specificity, as it can inhibit other enzymes and pathways, as well as its potential for drug-drug interactions. Additionally, N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine has not been approved for use in humans and is only available for research purposes.

未来方向

Future research on N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine should focus on its potential role in the treatment of other inflammatory diseases, such as Crohn's disease and ulcerative colitis. Additionally, further studies should be conducted to evaluate the safety and efficacy of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine in humans. Furthermore, research should be conducted to determine the optimal dosage and administration of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine. Finally, further research should be conducted to determine the long-term effects of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine on the body.

合成方法

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine can be synthesized in a two-step procedure, starting with the reaction of quinoxaline and piperazine in the presence of an N,N-dimethyl-6-pyridazin-3-amine. The first step involves the condensation of the quinoxaline and piperazine, resulting in the formation of a pyridazin-3-amine derivative. The second step involves the N-methylation of the pyridazin-3-amine derivative, resulting in the formation of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine.

科学研究应用

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine has been studied for its potential role in the treatment of a variety of conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease, asthma, and cancer. In vitro studies have shown that N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha. It has also been shown to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory response. In addition, N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of inflammation.

属性

IUPAC Name

N,N-dimethyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-23(2)16-7-8-17(22-21-16)24-9-11-25(12-10-24)18-13-19-14-5-3-4-6-15(14)20-18/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXAOPGBLQRCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。